molecular formula C24H24N2O3S B11493861 1-(biphenyl-4-ylsulfonyl)-N-phenylpiperidine-4-carboxamide

1-(biphenyl-4-ylsulfonyl)-N-phenylpiperidine-4-carboxamide

Cat. No.: B11493861
M. Wt: 420.5 g/mol
InChI Key: XOMLLDOZYXVRLN-UHFFFAOYSA-N
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Description

1-{[1,1’-BIPHENYL]-4-SULFONYL}-N-PHENYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a biphenyl sulfonyl group attached to a piperidine carboxamide structure

Preparation Methods

The synthesis of 1-{[1,1’-BIPHENYL]-4-SULFONYL}-N-PHENYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the biphenyl sulfonyl chloride. This is followed by the reaction with piperidine and subsequent carboxylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-{[1,1’-BIPHENYL]-4-SULFONYL}-N-PHENYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl rings or the piperidine nitrogen. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.

Scientific Research Applications

1-{[1,1’-BIPHENYL]-4-SULFONYL}-N-PHENYLPIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[1,1’-BIPHENYL]-4-SULFONYL}-N-PHENYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The biphenyl structure allows for hydrophobic interactions, enhancing the compound’s binding affinity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

1-{[1,1’-BIPHENYL]-4-SULFONYL}-N-PHENYLPIPERIDINE-4-CARBOXAMIDE can be compared with other biphenyl sulfonyl compounds and piperidine derivatives. Similar compounds include:

Properties

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

N-phenyl-1-(4-phenylphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C24H24N2O3S/c27-24(25-22-9-5-2-6-10-22)21-15-17-26(18-16-21)30(28,29)23-13-11-20(12-14-23)19-7-3-1-4-8-19/h1-14,21H,15-18H2,(H,25,27)

InChI Key

XOMLLDOZYXVRLN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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